molecular formula C15H12BrNO4 B3587606 3-bromobenzyl 3-methyl-4-nitrobenzoate

3-bromobenzyl 3-methyl-4-nitrobenzoate

Cat. No.: B3587606
M. Wt: 350.16 g/mol
InChI Key: PDYZJBOFNUNOOP-UHFFFAOYSA-N
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Description

3-Bromobenzyl 3-methyl-4-nitrobenzoate is a chemical intermediate designed for research and development applications. Compounds of this class, which feature both a bromo and a nitro substituent on an aromatic system, are typically employed as versatile building blocks in organic synthesis . The bromine atom can act as a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds . Simultaneously, the nitro group offers a handle for further functionalization, most commonly through reduction to a reactive aniline intermediate, which can be used in the construction of more complex molecules, including pharmaceuticals and advanced materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-bromophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-10-7-12(5-6-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYZJBOFNUNOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

a) Methyl 3-Methyl-4-Nitrobenzoate (CAS 58537-99-8)
  • Structure : The ester group is a simple methyl (-CH₃) instead of 3-bromobenzyl.
  • Key Differences :
    • Solubility : The absence of the bulky bromobenzyl group likely increases solubility in polar solvents.
    • Reactivity : Reduced steric hindrance may enhance reactivity in nucleophilic acyl substitution reactions.
    • Crystallinity : The smaller methyl group may lead to less complex crystal packing compared to the bromobenzyl analog .
b) Methyl 3-Methoxy-4-Nitrobenzoate
  • Structure : Features a methoxy (-OCH₃) group instead of methyl at the 3-position.
  • Hydrogen Bonding: The methoxy oxygen can participate in hydrogen bonding, influencing crystal lattice stability .
c) 3-Bromobenzyl 2-Phenylacetate
  • Structure : The acid moiety is 2-phenylacetic acid instead of 3-methyl-4-nitrobenzoic acid.
  • Key Differences :
    • Applications : Phenylacetate derivatives are common in fragrance and pharmaceutical industries, whereas nitrobenzoates are often intermediates in explosives or drug synthesis.
    • Stability : The nitro group in 3-methyl-4-nitrobenzoate increases thermal instability compared to phenylacetate esters .

Physicochemical Properties and Reactivity

Property 3-Bromobenzyl 3-Methyl-4-Nitrobenzoate Methyl 3-Methyl-4-Nitrobenzoate Methyl 3-Methoxy-4-Nitrobenzoate
Molecular Weight ~350.18 g/mol ~209.18 g/mol ~225.16 g/mol
Polar Groups -NO₂, -Br -NO₂ -NO₂, -OCH₃
Steric Hindrance High (bulky bromobenzyl) Low Moderate
Hydrogen Bonding Limited (no H-bond donors) Limited Methoxy O as H-bond acceptor

Key Observations :

  • Nitro groups in all analogs contribute to electron deficiency, making these esters susceptible to reduction or nucleophilic attack .

Crystallographic and Supramolecular Features

  • Crystal Packing: The bromine atom in the target compound may engage in halogen bonding (C-Br⋯O), a feature absent in non-halogenated analogs. This could stabilize crystal lattices, as seen in halogen-rich pharmaceuticals .
  • Graph Set Analysis : Hydrogen-bonding patterns in nitrobenzoates often involve C-H⋯O interactions between aromatic protons and nitro oxygens. Methoxy-substituted analogs may exhibit additional O-H⋯O bonds, altering melting points and solubility .

Q & A

Q. What synthetic strategies are effective for preparing 3-bromobenzyl 3-methyl-4-nitrobenzoate?

  • Methodological Answer : A typical synthesis involves sequential functionalization of the benzoate scaffold:

Nitration : Introduce the nitro group at the 4-position of 3-methylbenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

Esterification : React the nitro-substituted acid with 3-bromobenzyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .

Bromination : If the benzyl bromide precursor is unavailable, brominate the benzyl alcohol using PBr₃ or HBr/AcOH .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

StepReagents/ConditionsYield (Reported for Analogues)
NitrationHNO₃/H₂SO₄, 0–5°C60–75%
EsterificationDCC/DMAP, DCM, RT70–85%
BrominationPBr₃, DCM, 0°C→RT80–90%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent effects. The nitro group deshields adjacent protons (δ ~8.1–8.3 ppm for aromatic H), while the 3-bromobenzyl group shows splitting patterns typical for para-substituted bromine .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₂BrNO₄: theoretical [M+H]⁺ = 358.00) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement . For example, a related bromo-nitrobenzoate (C₁₆H₁₁BrO₂) showed triclinic symmetry (space group P1, a = 7.4508 Å, b = 8.1824 Å) with R-factor = 0.020 .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or hydrogen bonding .
  • Validation : Cross-check SCXRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve NMR/XRD mismatches .

Q. How do hydrogen-bonding networks influence solid-state properties?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric carboxylic acids). For nitrobenzoates, expect C–H···O interactions between the nitro group and aromatic protons .
  • Thermal Analysis : Correlate melting points (e.g., mp 154–158°C for 3-bromobenzoic acid ) with packing efficiency.

Q. How to design derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 3-bromobenzyl group with electron-deficient substituents (e.g., 4-fluorobenzyl) to modulate lipophilicity .
  • Functionalization : Convert the ester to an amide (via NH₃/MeOH) or introduce a hydroxymethyl group (via LiAlH₄ reduction) .

Data Contradiction & Validation

Q. How to address conflicting data between spectroscopic and computational models?

  • Methodological Answer :
  • Iterative Refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns .
  • Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in DFT calculations .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Waste Management : Segregate halogenated waste for professional disposal (e.g., incineration with scrubbers) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromobenzyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
3-bromobenzyl 3-methyl-4-nitrobenzoate

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